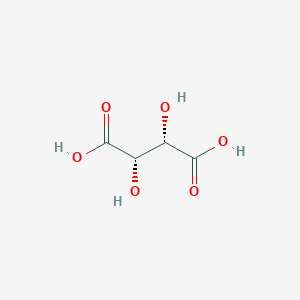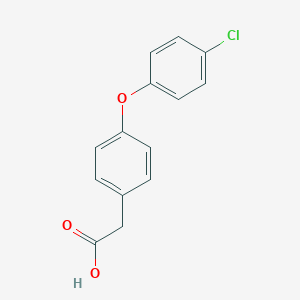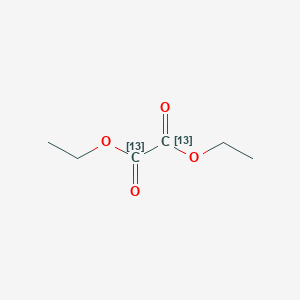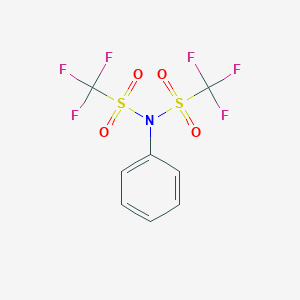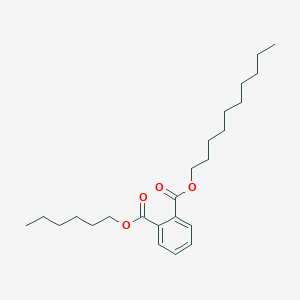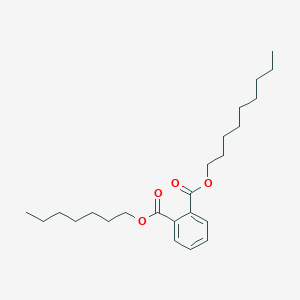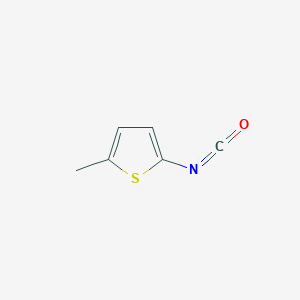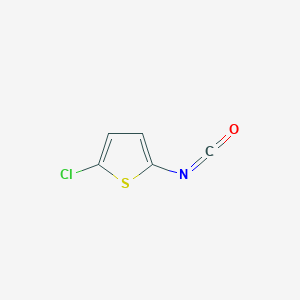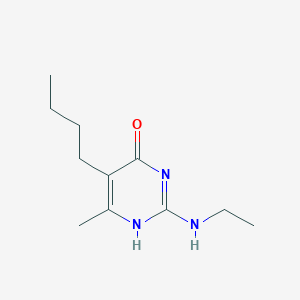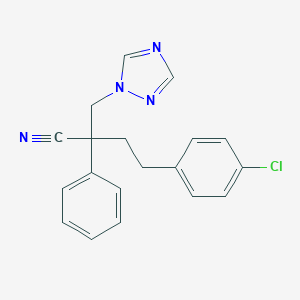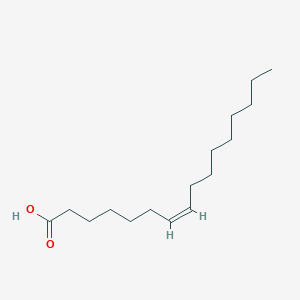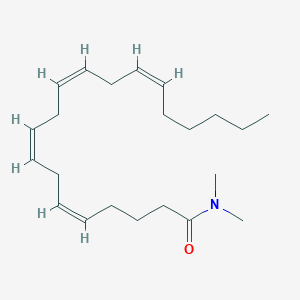
Arachidonoyl-N,N-dimethyl amide
Overview
Description
Arachidonoyl-N,N-dimethyl amide, also known as (5Z,8Z,11Z,14Z)-N,N-dimethyl-5,8,11,14-icosatetraenamide, is a synthetic analog of anandamide. Anandamide is an endogenous cannabinoid that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. This compound exhibits weak or no binding to the human central cannabinoid (CB1) receptor .
Mechanism of Action
Target of Action
Arachidonoyl-N,N-dimethyl amide is an analog of anandamide, an endogenous cannabinoid . It exhibits weak or no binding to the human central cannabinoid (CB1) receptor . The CB1 receptor is primarily found in the brain and nervous system, as well as in peripheral organs and tissues .
Mode of Action
This compound interacts with its target, the CB1 receptor, but with weak or no binding . It has been found to inhibit rat glial gap junction cell-cell communication 100% at a concentration of 50 μM .
Biochemical Pathways
The biological actions of anandamide, to which this compound is an analog, are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase . This suggests that this compound may also be involved in similar biochemical pathways.
Result of Action
The primary known effect of this compound is its ability to inhibit rat glial gap junction cell-cell communication . This suggests that it may have a role in modulating intercellular communication in the nervous system.
Biochemical Analysis
Biochemical Properties
Arachidonoyl-N,N-dimethyl amide exhibits weak or no binding to the human central cannabinoid (CB1) receptor . The biological actions of anandamide, to which this compound is an analog, are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .
Cellular Effects
This compound has been shown to inhibit rat glial gap junction cell-cell communication 100% at a concentration of 50 μM . This suggests that it may have significant effects on cellular communication and signaling.
Molecular Mechanism
It is known that it exhibits weak or no binding to the human central cannabinoid (CB1) receptor . This suggests that its effects may not be mediated through the traditional endocannabinoid signaling pathways.
Metabolic Pathways
This compound is part of the fatty acid amide family, which is divided into different classes based on the conjugate amine
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonoyl-N,N-dimethyl amide can be synthesized through the amidation of arachidonic acid with N,N-dimethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds in the arachidonoyl chain.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Products include epoxides or diols depending on the extent of oxidation.
Reduction: The major product is the fully saturated amide.
Substitution: The products vary based on the nucleophile used, resulting in different substituted amides.
Scientific Research Applications
Arachidonoyl-N,N-dimethyl amide has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of amides and their reactions.
Biology: It is used to investigate the role of endocannabinoids in cellular communication and signal transduction.
Medicine: Research focuses on its potential therapeutic effects, particularly in modulating pain and inflammation.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Comparison with Similar Compounds
Anandamide (AEA): Arachidonoyl-N,N-dimethyl amide is an analog of anandamide but exhibits weaker binding to the CB1 receptor.
Arachidonoyl-N-methyl amide: Another analog with similar properties but different binding affinities.
Arachidonoyl ethanolamide: A naturally occurring endocannabinoid with higher affinity for CB1 and CB2 receptors.
Uniqueness: this compound is unique due to its specific inhibition of gap junction communication without significant binding to cannabinoid receptors. This makes it a valuable tool for studying non-cannabinoid pathways and cellular communication mechanisms .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAVFLICKAOOF-GKFVBPDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


